molecular formula C19H19N3O B4194659 N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide

N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide

Cat. No. B4194659
M. Wt: 305.4 g/mol
InChI Key: QHDKNQNCISYYAC-UHFFFAOYSA-N
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Description

N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide, also known as ABM, is a benzimidazole derivative that has been studied for its potential use in various scientific research applications. ABM has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide involves the inhibition of several key enzymes and signaling pathways. N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide are complex and varied. N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide also inhibits angiogenesis, which is the formation of new blood vessels, and can therefore inhibit the growth of tumors. Additionally, N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been shown to have antimicrobial activity against a variety of bacteria and fungi. In terms of neuroprotection, N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. Additionally, N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been shown to have a wide range of potential applications, from cancer treatment to neuroprotection. However, one limitation of using N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide. One area of interest is the development of more efficient synthesis methods for N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide and its potential applications in various scientific research fields. Finally, clinical trials are needed to determine the safety and efficacy of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide as a potential treatment for cancer, neurodegenerative diseases, and other conditions.

Scientific Research Applications

N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been studied for its potential use in a variety of scientific research applications, including cancer treatment, antimicrobial activity, and neuroprotection. In cancer treatment, N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has also been shown to have antimicrobial activity against a variety of bacteria and fungi. Additionally, N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-methyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-3-11-22-17-10-5-4-9-16(17)21-18(22)13-20-19(23)15-8-6-7-14(2)12-15/h3-10,12H,1,11,13H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDKNQNCISYYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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